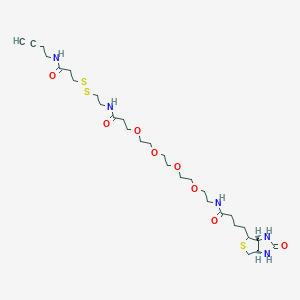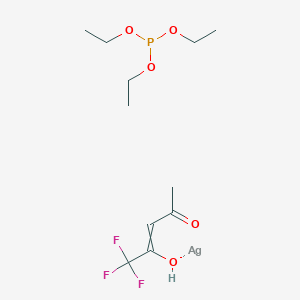
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxyphosphine(trifluoroacetylacetonate)silver(I), with a CAS Number of 783334-85-0, is a yellow solid . It has a molecular formula of C11H19AgF3O5P and a formula weight of 427.10 . This compound is one of numerous organometallic compounds that are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Molecular Structure Analysis
The molecular structure of Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is represented by the formula Ag(CF3COCHCOCH3)P(OCH2CH3)3 . This indicates that the molecule consists of a silver atom (Ag) coordinated to a trifluoroacetylacetonate ligand and a triethoxyphosphine ligand .Physical And Chemical Properties Analysis
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is a yellow solid . It has a molecular weight of 427.10 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not available in the resources .Aplicaciones Científicas De Investigación
Luminescent Heterometallic Compounds
Research has shown that silver complexes, including those derived from silver trifluoroacetate, can form luminescent gold-silver compounds. These heterometallic derivatives display unique emissions, indicating significant potential for applications in materials science, particularly in the development of luminescent materials (Bojan et al., 2013).
Catalysis in Organic Synthesis
Silver catalysts play a pivotal role in enabling novel chemical transformations. For example, silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes showcases the utility of silver in facilitating the introduction of trifluoromethoxy groups into organic molecules, a highly sought-after modification in pharmaceuticals and agrochemicals due to its impact on the properties of the molecules (Guo et al., 2017).
Antiproliferative Activities
Silver(I) complexes, including those with phosphine ligands, have been explored for their antiproliferative activities against a wide panel of human cancer cells. These studies are crucial for developing new anticancer drugs, highlighting the therapeutic potential of silver complexes in medicine (Dammak et al., 2020).
Antimicrobial Properties
Silver coordination compounds have been investigated for their antimicrobial properties, including antibacterial, anti-inflammatory, and antiseptic activities. This research underlines the importance of silver in overcoming drug resistance and developing new antimicrobial agents (Medici et al., 2016).
Nanomaterials and Surface Modification
Silver complexes have been used as precursors for the deposition of silver onto silicon surfaces, indicating their potential in nanotechnology and materials science for the development of nanostructured films and coatings (Duan et al., 2017).
Safety And Hazards
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) has been associated with certain hazards. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Triethoxyphosphine(trifluoroacetylacetonate)silver(I) is one of numerous organometallic compounds sold by American Elements under the trade name AE Organometallics™ . These compounds have applications in thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As such, future research and development in these areas could potentially expand the applications of this compound .
Propiedades
IUPAC Name |
silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P.C5H5F3O2.Ag/c1-4-7-10(8-5-2)9-6-3;1-3(9)2-4(10)5(6,7)8;/h4-6H2,1-3H3;2,10H,1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXODWWCEMAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC.CC(=O)C=C(C(F)(F)F)O.[Ag] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20AgF3O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silver;triethyl phosphite;5,5,5-trifluoro-4-hydroxypent-3-en-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

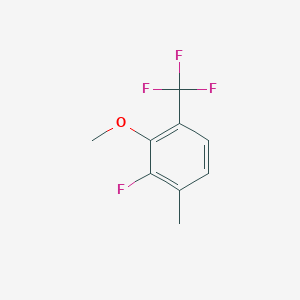
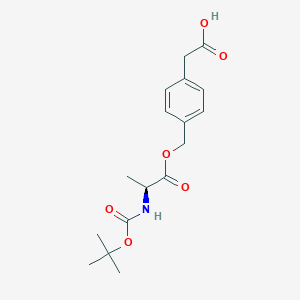
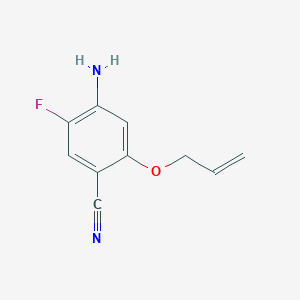
![3-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292744.png)
![2-[2'-(Perfluoropropoxy)-1',1',2'-trifluoroethoxy]vinylbenzene; 97%](/img/structure/B6292745.png)
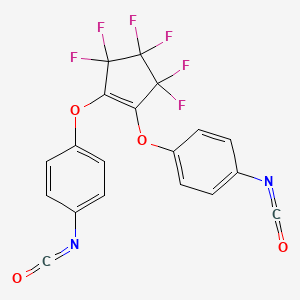
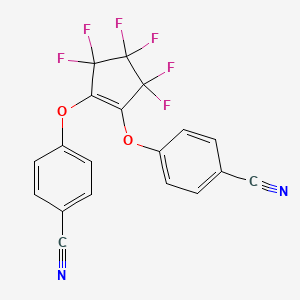
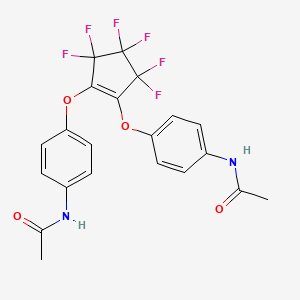
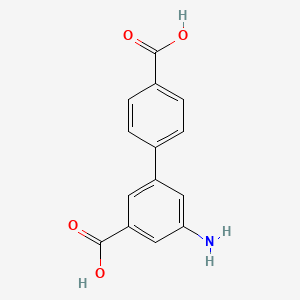
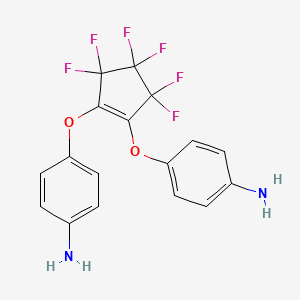
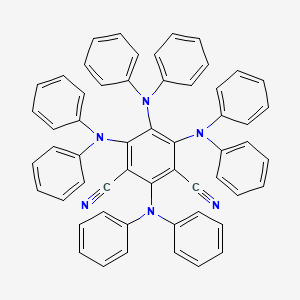
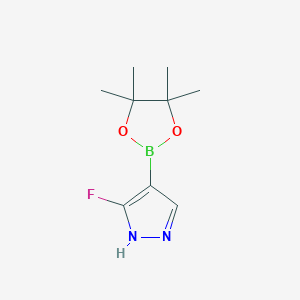
![Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II),97%](/img/structure/B6292790.png)
